Cas no 1804440-17-2 (2-Bromo-5-cyano-3-(difluoromethyl)pyridine)

2-Bromo-5-cyano-3-(difluoromethyl)pyridine is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo substituent at the 2-position, a cyano group at the 5-position, and a difluoromethyl group at the 3-position—make it a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and fluorinated compound synthesis. The presence of both electron-withdrawing (cyano, difluoromethyl) and leaving (bromo) groups enhances reactivity, enabling selective modifications. This compound is particularly useful in the development of bioactive molecules, where its fluorine-containing moiety can improve metabolic stability and binding affinity. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
2-Bromo-5-cyano-3-(difluoromethyl)pyridine structure
1804440-17-2 structure
商品名:2-Bromo-5-cyano-3-(difluoromethyl)pyridine
CAS番号:1804440-17-2
MF:C7H3BrF2N2
メガワット:233.012927293777
CID:4927493

2-Bromo-5-cyano-3-(difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-cyano-3-(difluoromethyl)pyridine
    • 6-bromo-5-(difluoromethyl)pyridine-3-carbonitrile
    • インチ: 1S/C7H3BrF2N2/c8-6-5(7(9)10)1-4(2-11)3-12-6/h1,3,7H
    • InChIKey: ODIYEJISSGFINQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C(F)F)=CC(C#N)=CN=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 201
  • トポロジー分子極性表面積: 36.7
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-Bromo-5-cyano-3-(difluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A023022982-500mg
2-Bromo-5-cyano-3-(difluoromethyl)pyridine
1804440-17-2 97%
500mg
$931.00 2022-04-02
Alichem
A023022982-1g
2-Bromo-5-cyano-3-(difluoromethyl)pyridine
1804440-17-2 97%
1g
$1,797.60 2022-04-02
Alichem
A023022982-250mg
2-Bromo-5-cyano-3-(difluoromethyl)pyridine
1804440-17-2 97%
250mg
$659.60 2022-04-02

2-Bromo-5-cyano-3-(difluoromethyl)pyridine 関連文献

2-Bromo-5-cyano-3-(difluoromethyl)pyridineに関する追加情報

2-Bromo-5-cyano-3-(difluoromethyl)pyridine (CAS No. 1804440-17-2): A Versatile Building Block in Modern Chemistry

2-Bromo-5-cyano-3-(difluoromethyl)pyridine (CAS No. 1804440-17-2) is a highly specialized heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative features a unique combination of functional groups, including a cyano group at the 5-position and a difluoromethyl group at the 3-position, making it an exceptionally versatile intermediate for various synthetic applications.

The molecular structure of 2-Bromo-5-cyano-3-(difluoromethyl)pyridine offers multiple reactive sites that enable diverse chemical transformations. The bromine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the cyano group can be further modified through reduction or hydrolysis. The difluoromethyl moiety contributes to the compound's unique electronic properties and potential bioactivity, a feature that has become increasingly important in drug design to improve metabolic stability and membrane permeability.

Recent trends in medicinal chemistry have shown growing interest in fluorinated pyridine derivatives, with researchers particularly focusing on their application in kinase inhibitor development. The presence of both fluorine atoms and a nitrogen-rich heterocycle in 2-Bromo-5-cyano-3-(difluoromethyl)pyridine makes it particularly valuable for creating compounds that interact with ATP-binding sites of various enzymes. This aligns perfectly with current pharmaceutical industry needs for more selective and potent therapeutic agents.

In material science applications, 2-Bromo-5-cyano-3-(difluoromethyl)pyridine serves as a precursor for advanced functional materials. Its ability to participate in cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings) allows for the construction of complex conjugated systems. These systems find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the difluoromethyl group can significantly influence charge transport properties.

The synthesis of 2-Bromo-5-cyano-3-(difluoromethyl)pyridine typically involves multi-step procedures starting from commercially available pyridine precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing demand for sustainable chemical processes. Recent literature reports have described improved methods for introducing the difluoromethyl group under milder conditions, addressing one of the key challenges in the preparation of such fluorinated heterocycles.

Analytical characterization of 2-Bromo-5-cyano-3-(difluoromethyl)pyridine typically involves a combination of techniques including NMR spectroscopy (particularly 19F NMR for the difluoromethyl group), mass spectrometry, and X-ray crystallography. These methods confirm not only the compound's identity but also provide valuable information about its electronic structure and potential reactivity patterns. The cyano group's distinctive IR absorption around 2200 cm-1 serves as a reliable diagnostic feature.

From a commercial perspective, 2-Bromo-5-cyano-3-(difluoromethyl)pyridine has seen steady demand growth, particularly from contract research organizations and academic laboratories engaged in drug discovery programs. Suppliers have responded by offering the compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. The current market reflects an interesting balance between the compound's specialized nature and its broad utility across multiple research areas.

Handling and storage recommendations for 2-Bromo-5-cyano-3-(difluoromethyl)pyridine follow standard laboratory practices for brominated aromatic compounds. It is typically supplied as a crystalline solid that should be protected from moisture and stored under inert atmosphere when long-term stability is required. While not classified as highly hazardous, appropriate personal protective equipment is recommended when working with this material, as with all fine chemicals.

The future outlook for 2-Bromo-5-cyano-3-(difluoromethyl)pyridine appears promising, with several factors driving continued interest. The pharmaceutical industry's ongoing focus on fluorine-containing drugs (currently representing about 20-30% of all new drug approvals) ensures sustained demand for such building blocks. Additionally, the compound's potential in materials science applications may open new avenues as researchers explore novel organic electronic materials with improved performance characteristics.

For researchers considering 2-Bromo-5-cyano-3-(difluoromethyl)pyridine for their projects, several key considerations emerge. The compound's multiple functional groups allow for sequential or selective transformations, but this also requires careful planning of synthetic sequences. Recent publications have demonstrated successful applications in creating diverse molecular architectures, particularly in the development of kinase inhibitors and functional materials, highlighting its versatility as a synthetic intermediate.

In conclusion, 2-Bromo-5-cyano-3-(difluoromethyl)pyridine (CAS No. 1804440-17-2) represents an important addition to the toolbox of modern synthetic chemists. Its unique combination of substituents on the pyridine ring provides numerous opportunities for creative molecular design, whether in pharmaceutical development, agrochemical research, or advanced materials science. As synthetic methodologies continue to advance and applications for fluorinated heterocycles expand, this compound is likely to maintain its position as a valuable building block in chemical research and development.

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